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SOUTH SAN FRANCISCO, Calif. — December 13, 2025 — New analysis of preclinical and
clinical data suggests that FP-1039 (also known as GSK3052230), a selective fibroblast growth
factor (FGF) ligand trap, holds promise as a therapeutic agent in cisplatin-resistant cancers.
This guide provides a comprehensive comparison of FP-1039's efficacy, detailing its
mechanism of action and performance in combination with cisplatin, alongside a look at
alternative strategies targeting the FGF/FGFR pathway in cisplatin-resistant settings. This
information is intended for researchers, scientists, and drug development professionals.

Executive Summary

Cisplatin remains a cornerstone of chemotherapy for many solid tumors, but the development
of resistance is a major clinical challenge. The FGF/FGFR signaling pathway has been
implicated in promoting tumor growth, angiogenesis, and resistance to conventional therapies.
FP-1039, by sequestering FGF ligands, offers a targeted approach to inhibit this pathway.
Preclinical evidence demonstrates that the addition of FP-1039 to standard chemotherapy
regimens can significantly enhance anti-tumor activity. A notable study in a small cell lung
cancer (SCLC) xenograft model with FGFR1 amplification showed that the combination of FP-
1039 with cisplatin and etoposide resulted in a statistically significant reduction in tumor growth
compared to chemotherapy alone. Furthermore, a Phase Ib clinical trial in malignant pleural
mesothelioma (MPM) has provided valuable safety and efficacy data for FP-1039 in
combination with a platinum-based chemotherapy regimen. While direct comparative studies in
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cisplatin-sensitive versus resistant models are not yet available, the existing data provides a
strong rationale for its further investigation in overcoming cisplatin resistance.

Data Presentation
Preclinical Efficacy of FP-1039 in Combination with

Chemotherapy

Parameter Vehicle Control

Cisplatin + FP-1039 + Cisplatin
Etoposide + Etoposide

Statistically Significant
Tumor Growth

o Baseline Significant Inhibition Additional Inhibition (p
Inhibition

< 0.001)

Table 1: Summary of preclinical data from a Small Cell Lung Cancer (SCLC) xenograft model
(DMS53) with FGFR1 gene amplification.[1]

Clinical Efficacy of FP-1039 in Combination with
Chemotherapy

FP-1039 (15 mg/kg) + Pemetrexed/Cisplatin

Parameter
(n=25)
Overall Response Rate (ORR) 44% (95% CI: 24.4-65.1)
Disease Control Rate (DCR) 86%
Median Progression-Free Survival (PFS) 7.4 months (95% CI: 6.7-13.4)

Table 2: Efficacy results from a Phase Ib study of FP-1039 in combination with pemetrexed and
cisplatin in patients with unresectable malignant pleural mesothelioma.[2]

Mechanism of Action and Signaling Pathway

FP-1039 is a soluble fusion protein composed of the extracellular domain of human FGFR1c
fused to the Fc region of human IgG1.[3] It acts as an "FGF trap," binding to and neutralizing
various FGF ligands that are crucial for tumor cell proliferation and angiogenesis.[3] By
sequestering these ligands, FP-1039 prevents their interaction with cell surface FGF receptors
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(FGFRs), thereby inhibiting the activation of downstream signaling pathways such as the RAS-
MAPK and PI3K-AKT pathways, which are often implicated in cisplatin resistance.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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